4-Chloro-3-fluoro-5-methylpyridine: A Technical Guide for Advanced Synthesis
4-Chloro-3-fluoro-5-methylpyridine: A Technical Guide for Advanced Synthesis
Abstract
This technical guide provides an in-depth analysis of 4-Chloro-3-fluoro-5-methylpyridine, a key halogenated pyridine intermediate essential for the development of complex molecular architectures in the pharmaceutical and agrochemical sectors. We will explore the commercial supplier landscape, detailing critical quality attributes for sourcing this reagent. Furthermore, this guide will elucidate its synthetic utility, supported by a representative experimental protocol for a palladium-catalyzed cross-coupling reaction. Finally, we will outline the necessary analytical techniques for quality control, ensuring the reliability and reproducibility of experimental outcomes. This document is intended for researchers, chemists, and process development scientists engaged in advanced organic synthesis.
Introduction to 4-Chloro-3-fluoro-5-methylpyridine
4-Chloro-3-fluoro-5-methylpyridine (CAS No. 136009-99-1) is a polysubstituted pyridine derivative whose structural features make it a valuable building block in medicinal chemistry and materials science.[1] The pyridine ring is a foundational motif in a vast array of functional molecules.[1] The specific arrangement of a chloro, fluoro, and methyl group on the pyridine core of this compound imparts unique reactivity and steric properties.[1]
The chlorine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, most notably Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or amine substituents. The fluorine atom at the 3-position significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and the physiological properties of downstream products. This strategic fluorination can enhance metabolic stability, binding affinity, and cell permeability of active pharmaceutical ingredients (APIs). The methyl group at the 5-position provides steric bulk and can influence the conformational preferences of the final molecule.
The strategic importance of substituted pyridines is well-documented, with applications ranging from the synthesis of APIs for cardiovascular diseases to the development of modern, environmentally-conscious pesticides.[1] Given its trifunctional nature, 4-Chloro-3-fluoro-5-methylpyridine is a crucial intermediate for creating novel compounds with tailored chemical and biological properties.[1]
Commercial Sourcing and Supplier Specifications
The success of any synthetic campaign hinges on the quality and reliability of the starting materials. When sourcing 4-Chloro-3-fluoro-5-methylpyridine, it is imperative to partner with reputable suppliers who can provide comprehensive analytical data and ensure batch-to-batch consistency.
2.1 Key Supplier Quality Attributes
When evaluating commercial suppliers, researchers should prioritize the following:
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Purity and Characterization: Suppliers should provide a Certificate of Analysis (CoA) with detailed purity information, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2] Accompanying spectral data (¹H NMR, ¹³C NMR, MS) is essential for unambiguous structure confirmation.
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Consistency: Reliable suppliers demonstrate low batch-to-batch variability in purity and impurity profiles, which is critical for reproducible reaction outcomes, especially during scale-up.
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Documentation: Availability of a comprehensive Safety Data Sheet (SDS) is mandatory for proper handling and risk assessment.[2][3]
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Scalability: The ability to provide material from gram to kilogram or even multi-ton scale is a crucial consideration for projects transitioning from discovery to development.[4]
2.2 Leading Commercial Suppliers
A survey of the market indicates several reputable chemical suppliers offering 4-Chloro-3-fluoro-5-methylpyridine. The following table summarizes a selection of these suppliers and the typical specifications for their product.
| Supplier | Typical Purity | Available Quantities | Analytical Data Provided |
| Sigma-Aldrich (Merck) | ≥97% | Gram to Kilogram | CoA, SDS, NMR |
| Tokyo Chemical Industry (TCI) | >98.0% (GC)[5] | Gram to Bulk[5] | CoA, SDS, GC[5] |
| Apollo Scientific | 96-98%[6][7] | Gram to Kilogram[7] | CoA, SDS[6][7] |
| BLD Pharm | Custom Purity | Gram to Kilogram | CoA, SDS, NMR, HPLC, LC-MS[8] |
| Dayang Chem | Custom Purity | Gram to Bulk[4] | CoA, SDS[4] |
This table is representative and not exhaustive. Researchers should always request the latest specifications directly from the supplier.
Synthetic Applications and Mechanistic Considerations
The primary utility of 4-Chloro-3-fluoro-5-methylpyridine in synthetic chemistry lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis and is particularly well-suited for this substrate.[9][10]
3.1 The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[9][10] The catalytic cycle is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
The process begins with the oxidative addition of the chloro-pyridine to a Pd(0) complex, forming a Pd(II) species.[11][12] This is often the rate-determining step.[11] The subsequent transmetalation step requires activation of the organoboron species by a base to facilitate the transfer of the organic group to the palladium center.[9][11] Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.[11][12]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura cross-coupling reaction using 4-Chloro-3-fluoro-5-methylpyridine.
Objective: To synthesize 4-(4-methoxyphenyl)-3-fluoro-5-methylpyridine.
Materials:
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4-Chloro-3-fluoro-5-methylpyridine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq), finely ground
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1,4-Dioxane (Anhydrous)
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Water (Degassed)
Procedure:
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Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-3-fluoro-5-methylpyridine, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
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Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with ethyl acetate.
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Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-(4-methoxyphenyl)-3-fluoro-5-methylpyridine.
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Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.[13]
Quality Control and Analytical Characterization
Rigorous analytical characterization is non-negotiable for validating both the starting material and the final product.[13]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule. ¹⁹F NMR is particularly crucial for compounds like 4-Chloro-3-fluoro-5-methylpyridine and its derivatives to confirm the presence and electronic environment of the fluorine atom.
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Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Chromatographic Techniques (GC/HPLC): These methods are the gold standard for determining the purity of the compound. They separate the main component from any starting materials, by-products, or other impurities.[2]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups and bond types within the molecule.[13]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N), which serves as a final check on the purity and empirical formula of the synthesized compound.[14][15]
Conclusion
4-Chloro-3-fluoro-5-methylpyridine stands out as a highly valuable and versatile building block for synthetic chemists in the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for strategic and selective functionalization, primarily through robust and reliable methods like the Suzuki-Miyaura cross-coupling reaction. The success of these synthetic endeavors is directly linked to the careful selection of high-purity starting materials from reputable commercial suppliers. By adhering to the detailed protocols and rigorous analytical practices outlined in this guide, researchers can confidently and reproducibly incorporate this key intermediate into their synthetic programs, paving the way for the discovery and development of novel, high-value molecules.
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